2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Description
2-Butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, commonly known as irbesartan, is a non-peptide angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension . Its molecular formula is C₂₅H₂₈N₆O, with a molecular weight of 428.53 g/mol . The compound features a benzimidazole core substituted with a tetrazole-containing biphenylmethyl group and a butyl chain, which confers high affinity for the angiotensin II type 1 (AT1) receptor . Irbesartan exhibits low aqueous solubility (5.9 × 10⁻² mg/L at 25°C) and a log P value of 10.1, reflecting its hydrophobic nature . Regulatory pharmacopeias, including the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), standardize HPLC methods for its quantification in pharmaceutical formulations .
Properties
CAS No. |
136284-47-4 |
|---|---|
Molecular Formula |
C26H24N6O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
FLOKGHWIQFCIJW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Canonical SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Other CAS No. |
136284-47-4 |
Synonyms |
2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid CV 11194 CV-11194 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Ring
Introduction of the 2-Butyl Group
-
Approach : Alkylation of the benzimidazole nitrogen at position 2.
-
Reagents : Butyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃).
-
Conditions : Polar aprotic solvents like DMF or THF at room temperature.
Biphenyl-Tetrazole Moiety Construction
The biphenyl-tetrazole system is synthesized via cross-coupling reactions, often involving Suzuki-Miyaura coupling.
Suzuki Coupling for Biphenyl Formation
-
Substrates :
-
Boronic Acid : 4-Bromomethylphenylboronic acid.
-
Aryl Halide : 2-(2H-Tetrazol-5-yl)phenyl bromide.
-
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Conditions :
| Component | Reagent | Catalyst | Base | Temperature |
|---|---|---|---|---|
| Boronic acid | 4-Bromomethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Reflux |
| Aryl halide | 2-(2H-Tetrazol-5-yl)phenyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Reflux |
Tetrazole Group Introduction
-
Method : Azide substitution or direct tetrazole formation.
-
Conditions :
Carboxylic Acid Functionalization
The 4-carboxylic acid group is introduced via oxidation or direct synthesis.
Oxidation of Alcohol Precursor
Direct Carboxylation
-
Alternative : Use of benzimidazole-4-carboxylic acid as a starting material.
-
Reagents : None required; the group is retained during subsequent reactions.
Final Coupling and Purification
The benzimidazole core is linked to the biphenyl-tetrazole moiety via alkylation or Suzuki coupling.
Alkylation of Benzimidazole
-
Substrate : 2-Butyl-benzimidazole-4-carboxylic acid.
-
Reagent : (4-[2-(2H-Tetrazol-5-yl)phenyl]phenyl)methyl bromide.
-
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol | ~80% |
| Alkylation | LiN(SiMe₃)₂, DMF, 25°C | ~60–70% |
Purification
Deprotection and Functional Group Optimization
If tetrazole is protected (e.g., with a trityl group), deprotection is performed:
Acid-Catalyzed Deprotection
| Protecting Group | Deprotection Agent | Solvent | Time |
|---|---|---|---|
| Trityl | HCl (1M) | EtOH | 1–2 hr |
Key Challenges and Optimizations
-
Regioselectivity : Ensuring the correct position of substitution on the benzimidazole and biphenyl rings.
-
Tetrazole Stability : Avoiding decomposition under acidic or oxidative conditions.
-
Catalyst Efficiency : Pd catalysts may require ligand tuning for optimal yields.
Summary of Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
CV-11194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of CV-11194 with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzimidazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antihypertensive Activity
Research indicates that derivatives of benzimidazole compounds, including 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, can act as angiotensin II receptor antagonists. This mechanism is crucial for the development of antihypertensive medications .
2. Anti-inflammatory Properties
In silico studies have suggested that compounds containing the benzimidazole moiety may inhibit key inflammatory pathways, making them potential candidates for anti-inflammatory drugs. Molecular docking studies have shown promising interactions with targets involved in inflammation .
3. Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the applications of related compounds, providing insights into their therapeutic potential:
Mechanism of Action
CV-11194 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the receptor, CV-11194 inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Candesartan
- Chemical Structure : 2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid .

- Key Differences :
- Pharmacological Profile :
Losartan
- Chemical Structure: [2-Butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol .
- Key Differences :
- Pharmacological Profile :
Olmesartan
- Chemical Structure : 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid .
- Key Differences :
- Pharmacological Profile :
Valsartan
- Chemical Structure: (2S)-3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid .
- Key Differences :
- Pharmacological Profile :
Key Research Findings
- Irbesartan vs. Candesartan : Candesartan’s ethoxy group enhances hydrophobic interactions with the AT1 receptor, explaining its superior potency .
- Irbesartan vs. Losartan : The spirocyclic system in irbesartan improves metabolic stability compared to losartan’s hydroxymethyl group, which undergoes glucuronidation .
- Olmesartan’s Longevity : The hydroxyisopropyl group in olmesartan delays renal clearance, extending its half-life to ~14 hours (vs. 11–15 hours for irbesartan) .
Biological Activity
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Benzimidazole core : A nitrogen-containing heterocycle known for various pharmacological properties.
- Tetrazole moiety : Often associated with enhanced bioactivity and stability.
- Butyl chain : Contributes to lipophilicity and may affect the compound's pharmacokinetics.
The molecular formula is , with a molecular weight of 428.54 g/mol.
Antihypertensive Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antihypertensive effects. The presence of the tetrazole group enhances binding affinity to angiotensin II type 1 receptors (AT1R), which is crucial for regulating blood pressure. For instance, compounds similar to 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole have shown IC50 values indicating potent inhibition of AT1R activity, leading to effective blood pressure reduction in hypertensive models .
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds bearing the benzimidazole nucleus exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications, such as the introduction of the tetrazole group, have been linked to improved antimicrobial efficacy .
Anti-inflammatory Effects
Recent findings suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways. For example, derivatives have been shown to block the activity of pro-inflammatory cytokines and enzymes involved in inflammation .
Study 1: Antihypertensive Effects
A study conducted on spontaneous hypertensive rats demonstrated that administration of 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole resulted in a notable decrease in mean arterial pressure, supporting its potential as an effective antihypertensive agent .
Study 2: Antimicrobial Efficacy
In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ciprofloxacin. The study highlighted the importance of the tetrazole moiety in enhancing bioactivity .
Structure-Activity Relationship (SAR)
The biological activity of 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole can be attributed to specific structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole core | Essential for pharmacological activity |
| Tetrazole group | Enhances receptor binding and stability |
| Butyl chain | Increases lipophilicity, improving absorption |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with benzimidazole precursors under reflux conditions. For example:
- Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid (catalyst) under reflux .
- Step 2 : Purify intermediates via column chromatography, followed by crystallization.
- Validation : Use HPLC-UV/MS for purity assessment (e.g., >95%) and NMR (¹H/¹³C) to confirm structural integrity . For crystallinity, X-ray diffraction (SHELX software) resolves stereochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign protons and carbons in the benzimidazole core (e.g., aromatic signals at δ 7.2–8.1 ppm) and tetrazole moiety (δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (N–H bend ~3400 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 440.2 for [M+H]⁺) .
Advanced: How do structural modifications influence binding affinity to angiotensin II receptors?
- Key Substituents : The tetrazole ring and butyl chain are critical for receptor interaction. Modifying the tetrazole to oxadiazole (e.g., Azilsartan) reduces potency due to altered hydrogen bonding .
- SAR Insights : Halogenation at the benzimidazole 5-position (e.g., chlorine) enhances lipophilicity and bioavailability, while bulky groups at the 2-position decrease solubility .
- Experimental Design : Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify IC₅₀ values and compare with reference compounds like Candesartan .
Advanced: What computational approaches predict the compound’s thermochemical and electronic properties?
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate Gibbs free energy (ΔG) of reactions and optimize geometries .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in angiotensin II receptor Type 1 (AT₁). Focus on interactions between the tetrazole and Arg167/Lys199 residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and aqueous solubility (e.g., ~0.02 mg/mL), highlighting potential bioavailability challenges .
Advanced: How can researchers resolve contradictions in experimental data (e.g., melting point discrepancies)?
- Case Study : If reported melting points vary (e.g., 326–330°C vs. 315°C), verify via differential scanning calorimetry (DSC) under inert gas. Impurities (e.g., unreacted intermediates) often depress melting points .
- Crystallographic Analysis : Use SHELXL to identify polymorphic forms. For example, a monoclinic vs. orthorhombic crystal system may explain thermal stability differences .
- Reproducibility : Standardize solvents (e.g., anhydrous ethanol vs. methanol) and cooling rates during crystallization .
Advanced: What strategies optimize deuterated analogs for pharmacokinetic studies?
- Deuterium Labeling : Synthesize analogs like 2-butyl-d₄ derivatives to study metabolic stability (e.g., Candesartan D4). Use deuterated acetic acid in exchange reactions .
- Analytical Challenges : Differentiate deuterated vs. protiated forms via LC-MS/MS with MRM transitions (e.g., m/z 444.47 for [M+D]⁺) .
- In Vivo Applications : Compare AUC (area under the curve) in rodent models to assess isotope effects on half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

